(+)-Ledene

Catalog No.
S532704
CAS No.
21747-46-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Ledene

CAS Number

21747-46-6

Product Name

(+)-Ledene

IUPAC Name

(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1

InChI Key

WGTRJVCFDUCKCM-FMKGYKFTSA-N

SMILES

CC1CCC2=C(CCC3C(C12)C3(C)C)C

Solubility

Soluble in DMSO

Synonyms

Ledene; (+)-Ledene; Viridiflorene;

Canonical SMILES

CC1CCC2=C(CCC3C(C12)C3(C)C)C

Isomeric SMILES

C[C@@H]1CCC2=C(CC[C@@H]3[C@H]([C@H]12)C3(C)C)C

Description

The exact mass of the compound Ledene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sesquiterpene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biotechnology

Therapeutic Applications

Application: Ledene, as a component of the volatile oil of R. tomentosum, has potential therapeutic applications. The plant has been used in traditional medicine as an anti-arthritis agent .

Results: Modern research confirms the anti-inflammatory properties of R. tomentosum, which could be attributed to the presence of ledene among other compounds .

(+)-Ledene, also known as leden or viridiflorene, is a naturally occurring organic compound classified within the group of 5,10-cycloaromadendrane sesquiterpenoids. Its molecular formula is C₁₅H₂₄, and it has a molecular weight of approximately 204.35 g/mol. This compound is characterized by its unique bicyclic structure and is often isolated from various plant sources, notably from the essential oils of Melaleuca alternifolia (tea tree) and other aromatic plants .

  • The mechanism of action of Ledene within the Australian Tea Tree or other plants is not fully understood and requires further research.
  • Ledene's safety profile as an isolated compound is not well documented in scientific sources.
  • However, Australian Tea Tree oil, which contains Ledene, can cause skin irritation in some individuals [].

Note:

  • The information available on Ledene is limited. Further scientific research may reveal more details about its properties and applications.
Typical of terpenoids, including:

  • Isomerization: (+)-Ledene can be synthesized from (+)-aromadendrene through isomerization processes.
  • Oxidation: It can react with oxidizing agents to form ledene oxide, which has different chemical properties and potential applications .
  • Hydration: The compound can also form hydrates under specific conditions, resulting in ledene hydrate, which alters its solubility and reactivity .

Research indicates that (+)-Ledene exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that (+)-Ledene possesses antimicrobial effects against various bacteria and fungi, making it a candidate for natural preservative applications.
  • Anti-inflammatory Effects: Preliminary investigations suggest that this compound may have anti-inflammatory properties, potentially beneficial in treating inflammatory conditions .
  • Insecticidal Activity: The compound has also been noted for its insecticidal properties, which could be useful in agricultural applications for pest control .

The synthesis of (+)-Ledene can be achieved through several methods:

  • Natural Extraction: It can be isolated from essential oils of plants such as Melaleuca alternifolia.
  • Chemical Synthesis:
    • Starting from (+)-aromadendrene via thermal or acid-catalyzed isomerization.
    • Utilizing specific catalysts to enhance yield and selectivity during the synthesis process .

(+)-Ledene has various applications across multiple fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is being explored for use in medicinal formulations.
  • Agriculture: Its insecticidal properties make it a potential candidate for developing eco-friendly pesticides.
  • Fragrance Industry: As a component of essential oils, it is used in perfumes and aromatherapy products due to its pleasant aroma .

Studies on the interactions of (+)-Ledene with other compounds are ongoing. Notably:

  • Synergistic Effects: Research indicates that combining (+)-Ledene with other terpenoids may enhance its biological activities, particularly in antimicrobial efficacy.
  • Metabolic Pathways: Investigations into how (+)-Ledene interacts with metabolic pathways in organisms are crucial for understanding its full potential and safety profile .

Several compounds share structural or functional similarities with (+)-Ledene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
AromadendreneSesquiterpenoidPrecursor to (+)-Ledene; exhibits similar properties
ViridifloreneSesquiterpenoidOften used interchangeably with (+)-Ledene; found in similar plant sources
LedolSesquiterpenoidExhibits distinct biological activity; derived from similar sources
Germacrene DSesquiterpenoidKnown for diverse biological activities; larger structure

Each of these compounds presents unique characteristics while sharing common features with (+)-Ledene, highlighting its distinctiveness in terms of biological activity and potential applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

236ZZ41F70

Other CAS

21747-46-6

Wikipedia

Ledene

Dates

Modify: 2023-08-15
1: Tran DN, Cramer N. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene. Chemistry. 2014 Aug 18;20(34):10654-60. doi: 10.1002/chem.201403082. Epub 2014 May 27. PubMed PMID: 24867775.
2: Gwaltney II SL, Sakata ST, Shea KJ. Bridged to Fused Ring Interchange. Methodology for the Construction of Fused Cycloheptanes and Cyclooctanes. Total Syntheses of Ledol, Ledene, and Compressanolide. J Org Chem. 1996 Oct 18;61(21):7438-7451. PubMed PMID: 11667672.
3: Maghsoodlou MT, Kazemipoor N, Valizadeh J, Falak Nezhad Seifi M, Rahneshan N. Essential oil composition of Eucalyptus microtheca and Eucalyptus viminalis. Avicenna J Phytomed. 2015 Nov-Dec;5(6):540-52. PubMed PMID: 26693411; PubMed Central PMCID: PMC4678499.
4: Himanen SJ, Blande JD, Klemola T, Pulkkinen J, Heijari J, Holopainen JK. Birch (Betula spp.) leaves adsorb and re-release volatiles specific to neighbouring plants--a mechanism for associational herbivore resistance? New Phytol. 2010 May;186(3):722-32. doi: 10.1111/j.1469-8137.2010.03220.x. Epub 2010 Mar 10. PubMed PMID: 20298484.
5: Kong JO, Park IK, Choi KS, Shin SC, Ahn YJ. Nematicidal and Propagation Activities of Thyme Red and White Oil Compounds toward Bursaphelenchus xylophilus (Nematoda: Parasitaphelenchidae). J Nematol. 2007 Sep;39(3):237-42. PubMed PMID: 19259493; PubMed Central PMCID: PMC2586503.
6: Lee CK. A New Norlupene from the Leaves of Melaleuca leucadendron. J Nat Prod. 1998 Mar 27;61(3):375-6. PubMed PMID: 9548878.
7: Hernández-Hernández AB, Alarcón-Aguilar FJ, Jiménez-Estrada M, Hernández-Portilla LB, Flores-Ortiz CM, Rodríguez-Monroy MA, Canales-Martínez M. BIOLOGICAL PROPERTIES AND CHEMICAL COMPOSITION OF JATROPHA NEOPAUCIFLORA PAX. Afr J Tradit Complement Altern Med. 2016 Nov 23;14(1):32-42. doi: 10.21010/ajtcam.v14i1.4505. eCollection 2017. PubMed PMID: 28331913; PubMed Central PMCID: PMC5357884.
8: Hazzoumi Z, Moustakime Y, Amrani Joutei K. Effect of gibberellic acid (GA), indole acetic acid (IAA) and benzylaminopurine (BAP) on the synthesis of essential oils and the isomerization of methyl chavicol and trans-anethole in Ocimum gratissimum L. Springerplus. 2014 Jun 26;3:321. doi: 10.1186/2193-1801-3-321. eCollection 2014. PubMed PMID: 25045609; PubMed Central PMCID: PMC4101128.
9: Taherpour AA, Maroofi H, Kheradmand K. Chemical composition of the essential oil of Pelargonium quercetorum Agnew. of Iran. Nat Prod Res. 2007 Jan;21(1):24-7. PubMed PMID: 17365684.
10: Qu WY, Tan ZW, Yu AN, Quan JP. [Analysis of the chemical constituents of volatile oil from Asarum insigne by GC-MS]. Zhong Yao Cai. 2010 Jul;33(7):1095-8. Chinese. PubMed PMID: 21137366.
11: Xiao JB, Chen XQ, Zhang YW, Jiang XY, Xu M. Cytotoxicity of Marchantia convoluta leaf extracts to human liver and lung cancer cells. Braz J Med Biol Res. 2006 Jun;39(6):731-8. Epub 2006 Jun 2. PubMed PMID: 16751978.
12: Alquézar B, Rodríguez A, de la Peña M, Peña L. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis. Front Plant Sci. 2017 Aug 24;8:1481. doi: 10.3389/fpls.2017.01481. eCollection 2017. PubMed PMID: 28883829; PubMed Central PMCID: PMC5573811.
13: Ozel MZ, Gögüs F, Lewis AC. Composition of Eucalyptus camaldulensis volatiles using direct thermal desorption coupled with comprehensive two-dimensional gas chromatography-time-of-flight-mass spectrometry. J Chromatogr Sci. 2008 Feb;46(2):157-61. PubMed PMID: 18366876.

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